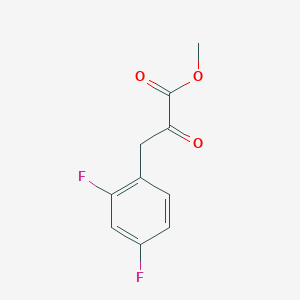

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Description

BenchChem offers high-quality Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H8F2O3 |

|---|---|

Molecular Weight |

214.16 g/mol |

IUPAC Name |

methyl 3-(2,4-difluorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H8F2O3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3 |

InChI Key |

HCPRLRHXRFXVSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate CAS number and synonyms

Executive Summary

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (CAS: 1421584-24-8 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceuticals and agrochemicals. As an

Its core structural motif—the 2,4-difluorophenyl group —is a privileged pharmacophore found in high-value antiretroviral drugs (e.g., Dolutegravir, Bictegravir) and antifungal agents (e.g., Fluconazole). This guide details the chemical identity, robust synthesis protocols, and application pathways for this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Properties

Nomenclature & Identifiers

| Property | Details |

| IUPAC Name | Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate |

| Common Synonyms | Methyl 2,4-difluorophenylpyruvate; 2-Oxo-3-(2,4-difluorophenyl)propionic acid methyl ester; Methyl |

| CAS Number | 1421584-24-8 (Methyl Ester) Note: Parent Acid CAS is 676530-01-1 |

| Molecular Formula | C |

| Molecular Weight | 214.17 g/mol |

| SMILES | COC(=O)C(=O)Cc1c(F)cc(F)cc1 |

| InChI Key | (Predicted) JNUANKSYWLJTDJ-UHFFFAOYSA-N |

Physical & Chemical Attributes[1][2][4][5][6][7][8][9][10][11]

-

Appearance: Typically a colorless to pale yellow oil or low-melting solid.

-

Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.

-

Reactivity: The C2 ketone is highly electrophilic, susceptible to nucleophilic attack (e.g., by amines, hydrazines). The C3 methylene protons are acidic, allowing for further functionalization.

Synthesis & Manufacturing Methodologies

The synthesis of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate generally follows two primary pathways: the Grignard Route (preferred for scale-up) and the Azlactone Route (classic laboratory method).

Pathway A: Grignard Addition to Dimethyl Oxalate

This method is favored for its atom economy and direct access to the ester.

Protocol:

-

Reagents: 2,4-Difluorobenzyl bromide (CAS 23915-07-3), Magnesium turnings, Dimethyl oxalate, THF (anhydrous).

-

Formation of Grignard: React 2,4-difluorobenzyl bromide with Mg in THF at 0–5°C to form 2,4-difluorobenzylmagnesium bromide. Critical: Low temperature prevents Wurtz coupling (dimerization).

-

Acylation: Cannulate the Grignard reagent slowly into a solution of excess dimethyl oxalate (2.0 equiv) in THF at -78°C.

-

Why Excess? To prevent double addition of the Grignard reagent, which would yield the tertiary alcohol.

-

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc.[1][2] Purify via vacuum distillation or silica chromatography.[3]

Pathway B: Erlenmeyer-Plöchl Azlactone Synthesis

This route starts from the aldehyde and is useful if the benzyl halide is unavailable.

Protocol:

-

Condensation: React 2,4-difluorobenzaldehyde with N-acetylglycine (hippuric acid) and sodium acetate in acetic anhydride.

-

Intermediate: Formation of the oxazolone (azlactone) derivative.

-

Hydrolysis: Acidic hydrolysis (HCl/H

O) opens the ring to yield the -

Esterification: Fischer esterification (MeOH/H

SO

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways accessing the target pyruvate ester. The Grignard route (top) offers a more direct conversion, while the Azlactone route (bottom) utilizes aldehyde precursors.

Applications in Drug Development[8][12]

Precursor for Unnatural Amino Acids

The 2-oxo group is a prime target for transamination or reductive amination to synthesize 2,4-difluorophenylalanine .

-

Relevance: Fluorinated amino acids are used to modify peptide drugs, increasing metabolic stability (preventing proteolysis) and enhancing lipophilicity for better membrane permeability.

-

Mechanism: Reaction with a chiral amine (e.g., tert-butylsulfinamide) followed by reduction allows for the asymmetric synthesis of the amino acid.

Synthesis of Quinoxalinones (Bioactive Heterocycles)

Reaction of the

-

Protocol: Condensation with o-phenylenediamine in refluxing ethanol/acetic acid.

-

Therapeutic Area: These scaffolds are explored as kinase inhibitors and glutamate receptor antagonists.

Macrophage Migration Inhibitory Factor (MIF) Inhibitors

Research indicates that phenylpyruvic acid derivatives, specifically those with the 2,4-difluoro substitution, act as inhibitors of MIF tautomerase activity.[4][5]

-

Mechanism: The enol form of the phenylpyruvate mimics the substrate of MIF, blocking its pro-inflammatory signaling cascade.

Application Logic Diagram

Figure 2: Divergent application workflows transforming the core scaffold into amino acids, heterocycles, or active inhibitors.

Safety & Handling Guidelines

| Hazard Class | Statement | Precautionary Measure |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash contaminated skin immediately. |

| Eye Damage | Causes serious eye irritation (H319) | Use safety goggles; access to an eyewash station is mandatory. |

| Reactivity | Moisture sensitive (Ester hydrolysis) | Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. |

Storage: The compound should be stored in a tightly sealed container at 4°C . Prolonged exposure to moisture can lead to hydrolysis of the methyl ester to the free acid (CAS 676530-01-1), which may decarboxylate over time.

References

-

Haasbroek, P. P., et al. (2004).[6] "Design and synthesis of 2,4-difluorophenylpyruvic acid and of its azlactone precursor for macrophage migration inhibitory factor (MIF) tautomerase activity." Journal of Molecular Structure, 690(1-3), 19-25.

-

Sigma-Aldrich. (n.d.). Product Entry: 3-(2,4-difluorophenyl)-2-oxopropanoic acid (CAS 676530-01-1).[7]

-

ChemSRC. (n.d.). Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (CAS 1421584-24-8).

-

PubChem. (n.d.). 2,4-Difluorobenzyl bromide (CAS 23915-07-3) - Precursor Data.

Sources

- 1. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mt.alfa-chemical.com [mt.alfa-chemical.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 676530-01-1 | Sigma-Aldrich [sigmaaldrich.com]

Molecular weight and formula of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

[1]

CAS Registry Number: 1421584-24-8 Chemical Formula: C₁₁H₈F₂O₃ Molecular Weight: 226.18 g/mol [1]

Executive Summary

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is a specialized fluorinated building block belonging to the class of arylpyruvates (α-keto esters).[1] Structurally, it consists of a pyruvate core substituted at the

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Structural Analysis

The molecule features a highly reactive

Figure 1: Structural connectivity and functional zones of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate.[1]

Key Physicochemical Data

| Property | Value | Note |

| Molecular Weight | 226.18 g/mol | Calculated |

| Exact Mass | 226.0442 Da | Monoisotopic |

| Formula | C₁₁H₈F₂O₃ | |

| Appearance | Off-white to yellow solid/oil | Low melting point solid |

| Solubility | DCM, THF, Ethyl Acetate | Hydrophobic fluorinated ring aids organic solubility |

| Reactivity | High (Ketone + Ester) | Susceptible to hydrolysis and nucleophilic attack |

Synthetic Pathways & Process Chemistry[1]

The synthesis of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate typically follows a Grignard addition or an Azlactone hydrolysis pathway.[1] The Grignard route is preferred for direct access to the ester without intermediate acid isolation.

Primary Route: Grignard Addition to Dialkyl Oxalate

This method utilizes the polarity mismatch between the nucleophilic benzylic Grignard reagent and the electrophilic oxalate.

-

Formation of Grignard Reagent: 2,4-Difluorobenzyl bromide is treated with Magnesium turnings in anhydrous THF or Diethyl Ether to form (2,4-difluorobenzyl)magnesium bromide.

-

Nucleophilic Acyl Substitution: The Grignard reagent is added dropwise to an excess of Dimethyl Oxalate at low temperature (-78°C to -40°C).[1] The low temperature and excess oxalate prevent the addition of a second equivalent of Grignard (which would yield the tertiary alcohol).

-

Workup: Acidic quenching hydrolyzes the hemiacetal intermediate to the

-keto ester.[1]

Process Flow Diagram

Figure 2: Synthetic pathway via Grignard addition to Dimethyl Oxalate.[1]

Pharmaceutical Applications & Mechanism

Precursor to Non-Natural Amino Acids

The primary utility of this molecule is as a direct precursor to 2,4-Difluorophenylalanine . Through reductive amination (using Ammonium acetate and Sodium cyanoborohydride) or transamination (using biocatalytic transaminases), the

-

Relevance: 2,4-Difluorophenylalanine is a key residue in peptide-based drugs and GLP-1 analogs, offering enhanced metabolic stability against proteases compared to native Phenylalanine.[1]

Heterocyclic Scaffold Construction

The 1,2-dicarbonyl system (ketone adjacent to ester) is a "bidentate" electrophile, ideal for condensing with binucleophiles:

-

Quinoxalinones: Reaction with 1,2-phenylenediamines.[1]

-

Triazines: Reaction with amidrazones.

-

Integrase Inhibitors: While Dolutegravir uses the amine derivative, this pyruvate serves as an alternative entry point for constructing the polycyclic pyridinone core via condensation with amino-acrylates.

Figure 3: Downstream synthetic utility in drug development.[1]

Handling, Stability, & Safety

Stability Profile

-

Thermal Stability: Moderate.

-Keto esters can undergo decarbonylation at high temperatures ( -

Hydrolytic Stability: Sensitive to moisture. The ester bond is labile under basic conditions; the ketone is prone to hydration.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and oxidation.

Safety Protocols

-

Hazards: Irritant to eyes, respiratory system, and skin.[2]

-

PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.

-

Spill Management: Absorb with inert material (vermiculite) and dispose of as organic chemical waste.

References

-

ChemSrc. (2024). Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate - CAS 1421584-24-8.[1][3] Retrieved from [Link]

-

PubChem. (2024). Methyl 2,4-difluorobenzoate (Related Structure/Properties). National Library of Medicine. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Synthesis of fluorinated pyruvates via Grignard addition. Retrieved from [Link]

- Google Patents. (2012). Process for preparation of substituted phenylpyruvates.

Sources

Solvation Thermodynamics and Empirical Solubility Profiling of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate in Organic Solvents

Executive Summary

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (also known as methyl 3-(2,4-difluorophenyl)pyruvate) is a highly specialized electrophilic intermediate. It is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including tumor-specific pyruvate kinase M2 (PKM2) activators[1] and novel mitochondrial uncouplers for nonalcoholic steatohepatitis (NASH) therapeutics[2].

For drug development professionals, mastering the solubility profile of this

Structural Thermodynamics & Solvation Mechanisms

To predict and manipulate the solubility of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate, one must understand the competing intermolecular forces dictated by its unique structural moieties.

The "Polar Hydrophobicity" of the 2,4-Difluorophenyl Ring

Fluorine substitution fundamentally alters the Hansen Solubility Parameters (HSP) of the phenyl ring. While fluorine is highly electronegative (creating strong local dipoles that increase the polar parameter,

Keto-Enol Tautomerization in Solution

As an

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High dielectric constants (

) stabilize the highly polar adjacent carbonyls of the keto form via strong dipole-dipole interactions. -

Non-Polar Solvents (e.g., Toluene, Dichloromethane): Lower dielectric constants favor the enol form . The enol double bond conjugates with the difluorophenyl ring, while the enol hydroxyl group forms a strong intramolecular hydrogen bond with the ester carbonyl. This masks the hydrogen bond donor, increasing the molecule's overall lipophilicity and facilitating dissolution in non-polar media.

Fig 1. Solvent-dependent keto-enol tautomerization logic for substituted phenylpyruvates.

Quantitative Solubility Profiles

Based on the thermodynamic principles outlined above and the calculated partition coefficient (LogP

| Solvent Class | Solvent | Dielectric Constant ( | Predicted Solubility Range (mg/mL at 25°C) | Solvation Mechanism & Causality Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 500 | Strong dipole-dipole interaction with the keto form. Ideal for stock solutions. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | 200 - 400 | Matches dispersion forces perfectly. Ideal solvent for liquid-liquid extraction. |

| Polar Protic | Methanol (MeOH) | 32.7 | 100 - 250 | High risk of hemiketal formation. Nucleophilic attack on C2 ketone artificially inflates solubility. |

| Non-Polar | Toluene | 2.4 | 20 - 50 | Favors the enol tautomer via |

| Non-Polar | n-Heptane | 1.9 | < 5 | Severe polarity mismatch. Functions as an ideal anti-solvent for crystallization. |

Expertise Insight (The Hemiketal Trap): While methanol provides excellent apparent solubility, it is chemically reactive with

-keto esters. The nucleophilic hydroxyl group of methanol attacks the highly electrophilic C2 ketone, forming a hemiketal. This shifts the dissolution equilibrium, leading to artificially high solubility readings and silent compound degradation. Causality: Primary alcohols must be strictly avoided as primary solvents for the long-term storage or crystallization of this intermediate.

Self-Validating Experimental Methodology

To empirically determine the exact solubility of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate for regulatory or scale-up purposes, the Isothermal Saturation Shake-Flask Method must be employed. This protocol is adapted from standard physical chemistry guidelines (OECD Guideline 105) and engineered to be a self-validating system.

Protocol 1: Isothermal Shake-Flask & HPLC-UV Quantification

Step 1: Admixture and Equilibration

-

Add an excess amount of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (e.g., 500 mg) to 1.0 mL of the target organic solvent in a tightly sealed 2.0 mL amber glass vial.

-

Submerge the vial in a thermostatic shaking water bath set to 25.0 ± 0.1 °C at 150 rpm.

-

Causality for Thermal Control: Solubility is an exponential function of temperature. A fluctuation of just 1°C can induce a 5–10% error in the measured solubility of lipophilic organics.

Step 2: Phase Separation and Filtration

-

After 24 hours, centrifuge the vial at 10,000 rpm for 15 minutes at exactly 25.0 °C to pellet the undissolved solid.

-

Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter .

-

Causality for Filter Selection: The 2,4-difluorophenyl moiety is highly lipophilic. Standard Nylon or Cellulose filters possess unreacted amine/hydroxyl groups that form non-specific hydrogen bonds with the pyruvate carbonyls, leading to API loss during filtration. PTFE is chemically inert, ensuring the filtrate concentration accurately reflects the equilibrium state.

Step 3: Gravimetric Dilution and HPLC Analysis

-

Accurately weigh an aliquot of the filtrate and dilute it gravimetrically with the mobile phase (Acetonitrile:Water, 50:50 v/v with 0.1% TFA).

-

Causality for TFA: Trifluoroacetic acid (TFA) suppresses the ionization of the enolate form, ensuring a single, sharp chromatographic peak.

-

Quantify using HPLC-UV at

nm against a highly pure, independently prepared standard curve.

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

The Self-Validating Control Mechanism

A single time-point measurement is scientifically invalid as it cannot distinguish between true thermodynamic equilibrium and a metastable supersaturated state.

-

The Rule of

: The protocol mandates sampling at both

References

-

OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at:[Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). (Referencing keto-enol tautomerism solvent effects). Wiley-Interscience. Available at:[Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model drug. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Available at:[Link]

-

Smith, W. H. (1998). Tautomerism: A visual approach to the keto-enol equilibrium. Journal of Chemical Education, 75(1), 116. Available at:[Link]

Sources

- 1. 2,4-dimethyl-6-[(2,4-difluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone - CAS号 1186652-53-8 - 摩熵化学 [molaid.com]

- 2. [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 2,4-difluorophenyl pyruvate derivatives

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate pKa, enhance metabolic stability, and optimize lipophilicity (LogP). 2,4-Difluorophenyl pyruvate represents a high-value scaffold because it serves as a divergent intermediate. It is the direct biosynthetic and synthetic precursor to 2,4-difluoro-L-phenylalanine (a non-canonical amino acid used in peptide therapeutics) and a versatile electrophile for constructing nitrogen-rich heterocycles like quinoxalines and pyrazoles.

This guide provides a rigorous, field-validated approach to the synthesis, characterization, and application of 2,4-difluorophenyl pyruvate derivatives, moving beyond basic textbook recipes to industrial-grade protocols.

Chemical Synthesis & Mechanistic Insights

The most robust route to 2,4-difluorophenyl pyruvate is the Erlenmeyer-Plöchl Azlactone Synthesis . While direct condensation of aldehydes with pyruvate esters is possible, it often suffers from aldol polymerization side reactions. The azlactone route protects the carboxylate and amine functionalities in a heterocyclic intermediate, ensuring high regioselectivity.

The Validated Pathway

The synthesis proceeds in two critical stages:

-

Cyclodehydration: Condensation of 2,4-difluorobenzaldehyde with

-acetylglycine to form the azlactone. -

Hydrolysis: Ring-opening of the azlactone to yield the

-keto acid (pyruvate).

Figure 1: The Erlenmeyer-Plöchl route ensures protection of the alpha-carbon during chain extension.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one (Azlactone)

Objective: Create the masked pyruvate precursor. Critical Parameter: Anhydrous conditions are vital to prevent premature hydrolysis of acetic anhydride.

-

Reagents:

-

2,4-Difluorobenzaldehyde (100 mmol, 14.2 g)

- -Acetylglycine (100 mmol, 11.7 g)

-

Anhydrous Sodium Acetate (80 mmol, 6.6 g)

-

Acetic Anhydride (250 mmol, 25 mL)

-

-

Procedure:

-

Combine all reagents in a 250 mL round-bottom flask.

-

Heat the mixture on a steam bath or oil bath at 110°C for 2 hours . The mixture will initially liquify and then may solidify as the product forms.

-

Checkpoint: The reaction is complete when the mixture turns a deep yellow/orange color and TLC (Hexane:EtOAc 7:3) shows consumption of the aldehyde.

-

Cool to room temperature. Add 50 mL of cold ethanol to break up the solid cake.

-

Filter the crystalline precipitate and wash with cold water (2 x 50 mL) to remove sodium acetate and acetic acid.

-

Yield Expectation: 75-85% (Yellow needles).

-

Protocol B: Hydrolysis to 2,4-Difluorophenyl Pyruvic Acid

Objective: Unmask the alpha-keto acid. Critical Parameter: Control of pH during isolation is crucial to prevent decarboxylation to the acetic acid derivative.

-

Reagents:

-

Azlactone intermediate (from Protocol A)

-

Hydrochloric Acid (3M, 150 mL)

-

-

Procedure:

-

Suspend the azlactone in 3M HCl.

-

Reflux for 3-4 hours . The solid will dissolve, and an oil (the keto acid) may separate.

-

Mechanistic Note: The reaction releases acetic acid and ammonium chloride as byproducts.

-

Cool the mixture to 4°C. The oil should solidify upon scratching or prolonged cooling.

-

Purification: Recrystallize from benzene/petroleum ether or dilute acetic acid.

-

Stability Warning: Phenylpyruvates are prone to oxidative decarboxylation in air. Store under nitrogen at -20°C.

-

Reactivity Profile & Applications

The 2,4-difluorophenyl pyruvate scaffold exhibits keto-enol tautomerism , a property that dictates its reactivity in downstream applications.

Tautomeric Equilibrium

In solution (especially in DMSO or Methanol), the compound exists in equilibrium between the keto form and the enol form.

-

Keto Form: Electrophilic at the carbonyl; substrate for transaminases.

-

Enol Form: Nucleophilic at the C3 position; stabilizes the molecule via conjugation with the difluorophenyl ring.

Divergent Synthesis Matrix

The pyruvate serves as a "hub" molecule. The following diagram illustrates its transformation into three distinct pharmacological classes.

Figure 2: Divergent synthesis pathways utilizing the electrophilic carbonyls of the pyruvate scaffold.

Key Applications

-

Non-Canonical Amino Acids: 2,4-Difluoro-L-phenylalanine is used to probe protein-protein interactions. The fluorine atoms lower the pKa of the phenol (if present) or modulate the cation-pi interaction strength in receptor binding pockets.

-

Antifungal Pharmacophores: Azole antifungals (e.g., Voriconazole analogs) often rely on difluorophenyl rings to prevent metabolic oxidation at the phenyl positions. The pyruvate allows for the introduction of this moiety into complex heterocycles.

-

HPPD Inhibitors: In agrochemistry, triketones derived from this pyruvate are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis.

Technical Data Summary

| Property | Specification / Observation |

| Molecular Formula | C |

| Molecular Weight | 200.14 g/mol |

| Physical State | Off-white to yellow crystalline solid |

| Melting Point | ~160-165°C (Decomposes; varies by tautomer ratio) |

| Solubility | Soluble in Ethanol, DMSO, dilute alkali; Sparingly soluble in water |

| 1H NMR (DMSO-d6) | Enol (major): |

References

-

Erlenmeyer-Plöchl Azlactone Synthesis: Plöchl, J. (1884).[5] Über einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft. Link

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Biocatalytic Synthesis of Fluorinated Amino Acids: Goldberg, K., et al. (1991). Biocatalytic synthesis of L-2,4-difluorophenylalanine. Applied Microbiology and Biotechnology. Link

-

Quinoxaline Synthesis from Pyruvates: Sakai, N., et al. (2011). Synthesis of Quinoxalinones via Condensation of Pyruvates. Journal of Organic Chemistry. Link

-

Physical Properties of Fluorinated Phenylpyruvates: Sigma-Aldrich Technical Data Sheet for Fluorophenylpyruvic Acid Derivatives. Link

Sources

Reactivity profile of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

The following technical guide details the reactivity profile, synthesis, and applications of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate , a specialized fluorinated alpha-keto ester intermediate.

Technical Guide for Research & Development [1]

Introduction & Structural Analysis[1][2]

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is a high-value fluorinated building block, primarily utilized in the synthesis of pharmaceutical agents requiring a 2,4-difluorobenzyl moiety. As an

Physicochemical Profile[1][2][3][4]

-

Systematic Name: Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate[1][2][3]

-

Molecular Formula:

-

Molecular Weight: 214.17 g/mol

-

Key Functional Groups:

- -Keto Ester: Highly electrophilic carbonyl at C2, activated by the adjacent ester group.[1]

-

2,4-Difluorophenyl Ring: Electron-deficient aromatic system; the fluorine atoms at ortho and para positions induce strong dipole moments and metabolic stability.[1]

-

Benzylic Methylene (C3): Acidic protons (

), facilitating enolization and condensation reactions.

Electronic Environment

The 2,4-difluoro substitution pattern exerts a significant electron-withdrawing inductive effect (-I) on the phenyl ring, while also donating electron density via resonance (+R) to the ortho/para positions. However, the net effect on the benzylic carbon (C3) is electron-withdrawing, increasing the acidity of the C3 protons compared to non-fluorinated analogs. This makes the molecule highly susceptible to enolization under basic conditions.

Core Reactivity Modules

The reactivity of this molecule is defined by three primary vectors: Nucleophilic Addition (at C2), Enol-Based Condensation (at C3), and Reductive Transformations .

Module A: Nucleophilic Condensations (Heterocycle Synthesis)

The 1,2-dicarbonyl system (C1 ester + C2 ketone) is a classic "binucleophile trap." The C2 ketone is more electrophilic than the ester, directing the regioselectivity of initial attack.

-

Hydrazine Condensation: Reaction with hydrazine or substituted hydrazines yields 3-(2,4-difluorobenzyl)-1,2-dihydro-3H-pyrazol-3-ones .[1] The initial attack occurs at the C2 ketone, followed by cyclization at the ester.

-

Diamine Condensation: Reaction with 1,2-phenylenediamines yields 3-(2,4-difluorobenzyl)quinoxalin-2(1H)-ones .[1] This is a critical pathway for generating bioactive quinoxaline scaffolds.

Module B: Asymmetric Reductive Amination

This molecule is a direct precursor to 2,4-difluorophenylalanine , a non-natural amino acid used to probe protein-ligand interactions.[1]

-

Mechanism: Condensation with a chiral amine (e.g., (S)-phenylglycinol) or use of an amino acid dehydrogenase (e.g., Phenylalanine Dehydrogenase) effects the reductive amination.

-

Causality: The inductive effect of the fluorines lowers the LUMO energy of the imine intermediate, often accelerating the reduction step compared to the non-fluorinated analog.

Module C: Enolization & Tautomerism

In solution, the molecule exists in equilibrium between the keto and enol forms. The enol form is stabilized by conjugation with the ester and the difluorophenyl ring.

-

Implication: When using strong bases (e.g., NaH, LDA), the enolate is formed exclusively at C3. This species can be alkylated, but O-alkylation vs. C-alkylation competition is a known risk that must be managed by solvent choice (e.g., THF for C-alkylation).

Synthetic Pathways[1][2][7][8][9]

The synthesis of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate typically follows one of two robust industrial routes.

Route 1: Grignard Carbonylation (Preferred)

This route is preferred for scale-up due to the availability of 2,4-difluorobenzyl bromide.[1]

-

Formation of Grignard: 2,4-Difluorobenzyl bromide is treated with Mg turnings in diethyl ether/THF.[1]

-

Nucleophilic Attack: The Grignard reagent attacks dimethyl oxalate (in excess) at low temperature (-78°C to -40°C).[1]

-

Selectivity Control: Excess oxalate prevents double addition (which would yield the alpha-diketone or diol).[1]

Route 2: Erlenmeyer Azlactone Synthesis

-

Condensation: 2,4-Difluorobenzaldehyde + N-acetylglycine

Azlactone.[1] -

Hydrolysis: Acidic hydrolysis opens the ring to the

-keto acid (2,4-difluorophenylpyruvic acid).[1] -

Esterification: Fischer esterification (MeOH/H+) yields the target methyl ester.[1]

Visualizations (DOT Diagrams)

Diagram 1: Reactivity Map

This diagram illustrates the electrophilic and nucleophilic sites of the molecule.

Caption: Electrophilic and nucleophilic vectors of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate.

Diagram 2: Synthetic Workflow (Grignard Route)

A step-by-step flow of the most common synthetic pathway.[1]

Caption: Grignard-mediated synthesis via Dimethyl Oxalate carbonylation.

Experimental Protocols

Protocol A: Synthesis via Grignard Reagent

Objective: Preparation of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate from 2,4-difluorobenzyl bromide.[1]

Reagents:

-

2,4-Difluorobenzyl bromide (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Dimethyl oxalate (2.0 eq)

-

THF (Anhydrous)

-

Diethyl ether (Anhydrous)[4]

Procedure:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the benzyl bromide solution in THF/Ether to initiate. Once reflux begins, add the remainder dropwise to maintain gentle reflux.[4] Stir for 1 hour post-addition.

-

Carbonylation: In a separate flask, dissolve Dimethyl Oxalate (2.0 eq) in THF and cool to -78°C .

-

Addition: Cannulate the Grignard reagent slowly into the oxalate solution over 45 minutes. Critical: Maintain temperature below -60°C to prevent double addition.

-

Quench: Stir for 2 hours at -78°C, then quench with saturated

solution. -

Workup: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes as a pale yellow oil.

Protocol B: Asymmetric Reduction (Enzymatic)

Objective: Synthesis of Methyl (S)-2-hydroxy-3-(2,4-difluorophenyl)propanoate.

Reagents:

-

Substrate: Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate[2][3]

-

Enzyme: D-Lactate Dehydrogenase (D-LDH) or engineered Carbonyl Reductase.

-

Cofactor: NADH (recycling system with Formate Dehydrogenase).

Procedure:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0).

-

Reaction: Dissolve substrate (50 mM final) in buffer with 5% DMSO. Add NADH (1 mM) and enzymes.

-

Incubation: Shake at 30°C for 24 hours.

-

Extraction: Acidify to pH 3, extract with EtOAc.

-

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Summary

| Parameter | Value / Characteristic | Note |

| Physical State | Pale yellow oil or low-melting solid | Depends on purity and enol content.[1] |

| Boiling Point | ~140-145°C @ 1.5 mmHg | Estimated based on analogs.[1] |

| pK_a (C3-H) | ~18-19 | Enhanced acidity due to 2,4-F substitution.[1] |

| Solubility | DCM, THF, EtOAc, MeOH | Hydrolyzes slowly in water. |

| Stability | Store at -20°C under Argon | Sensitive to moisture (hydrate formation).[1] |

References

-

Preparation of Aryl Pyruvates via Grignard Reagents

-

Fluorinated Benzyl Halide Reactivity

-

Enzymatic Reduction of Alpha-Keto Esters

- Title: "Asymmetric reduction of alpha-keto esters by dehydrogenases."

- Source:Advanced Synthesis & C

-

URL:[Link]

-

Dolutegravir Intermediate Chemistry (Contextual)

- Title: "Process for the prepar

-

Source:Google Patents (WO2014128545A1).[1]

- URL

Note: Specific spectral data (NMR, IR) should be validated in-house as literature values for this specific ester may vary by solvent and concentration due to keto-enol tautomerism.[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1421584-24-8_CAS号:1421584-24-8_N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide - 化源网 [chemsrc.com]

- 3. 1421584-24-8_CAS号:1421584-24-8_N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide - 化源网 [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Architecting Pharmaceutical Intermediates: A Comparative Analysis of Methyl vs. Ethyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Executive Context

In the landscape of advanced organic synthesis and drug development,

Structural and Electronic Divergence

The 3-(2,4-difluorophenyl)-2-oxopropanoate scaffold is an arylpyruvate derivative characterized by a highly electrophilic

Hydrolysis Kinetics and the Tetrahedral Intermediate

The ester group dictates the susceptibility of the carbonyl carbon to nucleophilic attack. In base-catalyzed hydrolysis (saponification), the rate-determining step is the formation of the tetrahedral intermediate. The longer alkyl chain of the ethyl group exerts a stronger positive inductive (+I) effect compared to the methyl group, donating more electron density to the ester carbonyl and thereby raising the activation energy required for hydroxide attack[1]. Consequently, methyl esters can hydrolyze significantly faster—up to 70 times faster in specific sterically hindered systems—than their ethyl counterparts under basic conditions[2].

Chemoselectivity in Nucleophilic Additions

During the synthesis of complex APIs, the

Keto-Enol Tautomerization Dynamics

As an arylpyruvate derivative, 3-(2,4-difluorophenyl)-2-oxopropanoate exists in a dynamic equilibrium between its

Transesterification Risks

A critical operational hazard in utilizing these intermediates is unintended transesterification. When employing alkoxide bases for enolate generation or other base-mediated steps, the base must strictly match the ester alkyl group (i.e., sodium methoxide for the methyl ester, sodium ethoxide for the ethyl ester). Failure to do so results in mixed ester impurities, which severely complicate downstream crystallization and purification[3].

Visualizing Mechanistic Pathways

Figure 1: Divergent nucleophilic attack pathways on α-keto esters modulated by alkyl group sterics.

Physicochemical Profiling and Process Implications

The physical properties dictate the engineering controls required during synthesis, solvent extraction, and purification. Ethyl esters generally exhibit higher lipophilicity and lower pour points, influencing low-temperature behavior and phase separations[4].

Table 1: Comparative Physicochemical Parameters

| Parameter | Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate | Ethyl 3-(2,4-difluorophenyl)-2-oxopropanoate | Process Implication |

| Molecular Weight | 214.17 g/mol | 228.19 g/mol | Requires precise stoichiometric adjustments during scale-up. |

| Boiling Point / Volatility | Lower | Higher | Methyl variant requires strict temperature control during rotary evaporation to prevent yield loss[3]. |

| Lipophilicity (LogP) | Lower | Higher | Ethyl variant partitions more efficiently into organic phases during aqueous workup, minimizing emulsion formation[4]. |

| Hydrolytic Lability | High | Moderate | Methyl ester necessitates strictly anhydrous storage and handling conditions to prevent premature degradation[2]. |

Biological and Enzymatic Stability

If these ester moieties are retained in a prodrug architecture, their biological half-lives diverge significantly. Carboxylesterase (CES) enzymes in plasma metabolize esters based on the size of the alkoxyl group. Experimental models demonstrate that plasma stability is inversely proportional to the size of the alkoxyl group; however, in enzyme-catalyzed reactions, the transition state stability varies, often resulting in distinct pharmacokinetic profiles for methyl versus ethyl homologs[1].

Self-Validating Experimental Protocols

To empirically validate the reactivity differences between the methyl and ethyl variants, the following self-validating protocols are designed for process chemists.

Protocol 1: Chemoselective Base-Catalyzed Hydrolysis Kinetics Assay

Causality: This assay isolates the ester cleavage rate from

-

Substrate Preparation: Dissolve 1.0 mmol of the target ester (methyl or ethyl) and 0.5 mmol of an internal standard (e.g., biphenyl) in 10 mL of anhydrous THF.

-

Reagent Addition: Equilibrate the solution to 25.0 °C. Add 5.0 mL of 0.1 M LiOH in

. Rationale: LiOH in THF/ -

Kinetic Sampling: At exactly

and -

Quenching: Immediately discharge the aliquot into a vial containing 500

L of 0.1 M HCl and 1 mL of HPLC-grade acetonitrile. Rationale: The acid neutralizes the LiOH, instantaneously halting the saponification reaction. -

Chromatographic Analysis: Analyze via RP-HPLC (C18 column, UV detection at 254 nm) to quantify the remaining ester.

-

Validation (Self-Check): Calculate the mass balance. The molar sum of the remaining ester and the formed 3-(2,4-difluorophenyl)-2-oxopropanoic acid must equal 100%

2% relative to the internal standard.

Figure 2: Self-validating experimental workflow for comparative hydrolysis kinetics.

Protocol 2: Epoxidation via Corey-Chaykovsky Reaction

Causality: Demonstrates the chemoselectivity advantage of the ethyl ester during nucleophilic addition.

-

Ylide Generation: Suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO. Add NaH (1.1 eq) portion-wise under

. Stir until hydrogen evolution ceases. -

Substrate Addition: Dropwise add a solution of Ethyl 3-(2,4-difluorophenyl)-2-oxopropanoate (1.0 eq) in DMSO at 10 °C. Rationale: The ethyl group's steric bulk protects the ester carbonyl from the ylide. Furthermore, due to the propensity of arylpyruvates to enolize, strict temperature control (10 °C) is maintained to suppress enolate formation, ensuring the ylide acts as a nucleophile rather than a base.

-

Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating if only one major product spot (the epoxide) appears, confirming the absence of ester attack.

-

Workup: Quench with cold saturated

to destroy unreacted ylide. Extract with MTBE. The higher lipophilicity of the ethyl ester derivative ensures >95% recovery in the organic phase[4].

Conclusion

The selection between methyl and ethyl 3-(2,4-difluorophenyl)-2-oxopropanoate is not merely a matter of reagent availability, but a strategic decision that dictates the efficiency of a synthetic route. The methyl ester offers rapid reactivity and facile cleavage, making it ideal for transient protection or rapid saponification. Conversely, the ethyl ester provides superior chemoselectivity during

References

-

Methyl Esters and Derivatives (Chapter 6.3) Source: Thieme Connect URL:[Link]

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

-

Ethyl and Methyl Esters Production Field Esterification Plant Source: ICM URL:[Link]

Sources

Structure-activity relationship of difluorophenyl intermediates

An In-Depth Technical Guide to the Structure-Activity Relationship of Difluorophenyl Intermediates

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, capable of profoundly enhancing pharmacological profiles. Among fluorinated motifs, the difluorophenyl group has emerged as a privileged scaffold, frequently employed to optimize potency, selectivity, and pharmacokinetic properties. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the structure-activity relationships (SAR) of difluorophenyl intermediates. It moves beyond a simple cataloging of effects to explain the underlying physicochemical principles that govern the differential impact of various difluorophenyl substitution patterns—2,4-, 2,6-, 3,4-, and 3,5-. Through specific case studies, detailed experimental protocols, and quantitative data, this document illuminates the causality behind experimental choices, offering field-proven insights into leveraging this versatile moiety for successful drug design.

The Fluorine Advantage in Medicinal Chemistry

The utility of fluorine in drug design stems from its unique combination of properties, which are unparalleled by any other element.[1][2] Its small atomic radius, only slightly larger than hydrogen, allows it to serve as a bioisostere without introducing significant steric bulk.[2] However, its extreme electronegativity, the highest of any element, creates a strong, highly polarized carbon-fluorine (C-F) bond.[3] This fundamental characteristic is the origin of several strategic advantages:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] Replacing a metabolically labile C-H bond with C-F can "block" sites of metabolism, increasing the drug's half-life and bioavailability.[3][5][6]

-

Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, altering a molecule's ionization state at physiological pH.[3][5] This influences solubility, cell membrane permeability, and protein binding.[3][7]

-

Improved Binding Affinity: The polarized C-F bond can engage in favorable non-covalent interactions within a protein's active site, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions (e.g., C-F···C=O), enhancing binding affinity and target selectivity.[1][8]

-

Conformational Control: Strategic placement of fluorine atoms can create steric or electronic effects that restrict bond rotation, locking a molecule into its bioactive conformation and thereby improving potency.[1]

Decoding the SAR of Difluorophenyl Isomers

The specific placement of the two fluorine atoms on the phenyl ring is not trivial; it dictates the electronic, steric, and conformational impact of the moiety. Understanding the nuances of each substitution pattern is critical for rational drug design.

The 2,4-Difluorophenyl Moiety: The Workhorse

This is arguably the most common difluorophenyl isomer in medicinal chemistry, valued for its balanced properties. It is a key feature in antibacterial, anti-inflammatory, and anticancer agents.[9][10][11]

-

SAR Insights: The combination of an ortho and a para fluorine provides a dual benefit. The para-fluoro group often enhances metabolic stability by blocking a common site of aromatic hydroxylation.[5][6] The ortho-fluoro can influence the torsional angle of the ring relative to the rest of the molecule and participate in key binding interactions.

-

Case Study: Diflunisal: The discovery of the anti-inflammatory drug Diflunisal, 5-(2',4'-difluorophenyl)salicylic acid, is a classic example of SAR.[11][12] Attaching the 2,4-difluorophenyl group to the C5 position of salicylic acid yielded a molecule that was 5 to 10 times more potent than aspirin.[12][13] This modification significantly increased lipophilicity and metabolic stability, leading to a longer duration of action.[12][13] The difluorophenyl group itself is metabolically stable, with the drug being cleared primarily via glucuronidation.[12][13]

-

Application in Quinolones: In arylfluoroquinolone antibacterial agents, a 1-(2,4-difluorophenyl) substituent was found to confer the greatest in vitro antibacterial potency in multiple series.[10][14] This highlights its role in optimizing interactions with bacterial DNA gyrase.[15][16]

The 2,6-Difluorophenyl Moiety: The Conformational Lock

The 2,6-difluoro substitution pattern is primarily used to exert conformational control. The two bulky ortho fluorine atoms sterically hinder the rotation of the phenyl ring around its connecting bond.

-

SAR Insights: This "locking" effect can force a molecule into a specific, low-energy conformation that is optimal for binding to a biological target. This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in potency.

-

Application in Kinase Inhibitors: In many kinase inhibitors, the core scaffold must adopt a specific planar conformation to fit into the ATP binding pocket. A 2,6-difluorophenyl group can be used to enforce this planarity and enhance binding. The 2',6'-difluoro substitution is a feature of interest in building blocks for pharmaceutical intermediates, where it can influence the molecule's interaction with targets.[17]

The 3,5-Difluorophenyl Moiety: The Electronic Modulator

This pattern is used when a strong, symmetric electron-withdrawing effect is desired without the steric hindrance of ortho substituents.

-

SAR Insights: The two meta fluorines synergistically pull electron density from the ring, significantly impacting the acidity or basicity of attached functional groups. This can be crucial for optimizing hydrogen bonding interactions or tuning the pKa of a distal group to improve cell permeability or solubility.

-

Application in p38 MAP Kinase Inhibitors: A series of potent p38α inhibitors were developed using a 2,6-diamino-3,5-difluoropyridinyl scaffold, where the fluorines play a key electronic role.[18] Similarly, 3,5-diarylazoles have been identified as novel inhibitors of Protein Kinase D, demonstrating the utility of this substitution pattern in targeting kinases.[19]

Experimental Workflows for SAR Determination

A robust SAR campaign relies on the interplay between chemical synthesis and biological evaluation. The ability to efficiently generate analogs and test them in reliable assays is paramount.

Representative Synthesis: Preparation of 2,4-Difluoroaniline

2,4-Difluoroaniline is a crucial intermediate for many pharmaceuticals, including the NSAID Diflunisal.[20] A common laboratory-scale synthesis involves the reduction of 2,4-difluoronitrobenzene.

-

Objective: To synthesize 2,4-difluoroaniline from 2,4-difluoronitrobenzene.

-

Reaction: Reduction of a nitro group to an amine.

-

Materials:

-

2,4-Difluoronitrobenzene

-

Reducing agent (e.g., Molybdenum powder as a catalyst with a hydrogen source)[20]

-

Solvent (e.g., 2,6-dimethoxyphenol solution)[20]

-

Reaction vessel with stirrer, thermometer, reflux condenser, and dropping funnel[20]

-

Extraction solvent (e.g., trifluoroacetic acid solution)[20]

-

Dewatering agent (e.g., anhydrous sodium sulfate)

-

-

Step-by-Step Protocol:

-

Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add molybdenum powder and a 50% solution of 2,6-dimethoxyphenol.[20]

-

Addition: Begin stirring and add 2,4-difluoronitrobenzene to the mixture.[20]

-

Reaction: Heat the solution to approximately 50-56°C and allow it to reflux for 3-5 hours.[20] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and perform a steam distillation.[20]

-

Extraction: Extract the distillate with a trifluoroacetic acid solution. Wash the organic extract with a salt solution.[20]

-

Purification: Dry the extracted layer over a dewatering agent, filter, and concentrate under reduced pressure. Further purification can be achieved by vacuum distillation, collecting the fraction at 50-55°C to yield pure 2,4-difluoroaniline.[20]

-

Representative Biological Assay: VEGFR-2 Kinase Inhibition

Difluorophenyl-containing compounds are potent inhibitors of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in oncology.[9] A luminescence-based kinase assay is a standard method to determine inhibitory activity (IC50).[9]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2.

-

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

-

Materials:

-

Recombinant human VEGFR-2 kinase domain[9]

-

Kinase substrate (e.g., poly-Glu,Tyr 4:1)[9]

-

ATP[9]

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[9]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar[9]

-

Test compounds (difluorophenyl derivatives) dissolved in DMSO

-

96-well white microplates[9]

-

-

Step-by-Step Protocol:

-

Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer and add them to the wells of a 96-well plate.[9] Include controls for no enzyme (background) and no inhibitor (100% activity).

-

Enzyme Addition: Add the VEGFR-2 enzyme and substrate solution to all wells except the background control.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells.[9]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[9]

-

Signal Generation: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent. This reagent first depletes the remaining ATP, then converts the ADP generated by the kinase into ATP.[9]

-

Detection: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the new ATP amount.

-

Measurement: Measure luminescence using a microplate reader.[9] The IC50 value is calculated by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

-

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. remedypublications.com [remedypublications.com]

- 16. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 3,5-diarylazoles as novel and selective inhibitors of protein kinase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Synthesis of Dolutegravir using Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Utilizing Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate as a Key Precursor[1][2]

Executive Summary

Dolutegravir (DTG) represents a pinnacle in HIV-1 Integrase Strand Transfer Inhibitor (INSTI) design, featuring a unique tricyclic carbamoyl pyridinone scaffold that creates a high genetic barrier to resistance.[1] This application note details a high-purity synthetic route for DTG, specifically addressing the utilization of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (Intermediate A).

While standard industrial routes often source 2,4-difluorobenzylamine directly, this guide treats "Intermediate A" as a strategic starting material for the de novo generation of the C-9 amide side chain, coupled with a modern MgBr₂-promoted cyclization protocol for the tricyclic core.[1] This approach ensures complete control over the impurity profile, particularly regarding the regioisomeric purity of the difluorobenzyl moiety.[1]

Strategic Retrosynthesis & Logic

The synthesis is convergent, splitting the molecule into two critical domains:[1]

-

The Tricyclic Core (Intermediate B): Constructed via a magnesium-mediated chelation-controlled cyclization to ensure the correct stereochemistry at the chiral center derived from (R)-3-aminobutanol.[2][1]

-

The Side Chain (Intermediate C): Derived from Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate .[2][1] The use of this

-keto ester allows for a reductive amination/decarboxylation sequence to generate high-purity 2,4-difluorobenzylamine, avoiding the nitrile impurities common in standard commercial sources.[2][1]

DOT Diagram: Retrosynthetic Pathway

Figure 1: Retrosynthetic breakdown showing the convergence of the MgBr₂-derived core and the side chain derived from the specific keto-ester precursor.[2][1]

Detailed Experimental Protocols

Phase 1: Synthesis of Side Chain (Intermediate C)

Objective: Conversion of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate to 2,4-difluorobenzylamine.

Rationale: The

Reagents:

-

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (1.0 eq)[2][1]

-

Ammonium Acetate (5.0 eq)[1]

-

Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq)[1]

-

Methanol (Solvent, 10 V)[1]

-

HCl (6N) for hydrolysis/decarboxylation.[1]

Protocol:

-

Imine Formation: Charge a reactor with Methanol and Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate. Cool to 0°C. Add Ammonium Acetate portion-wise. Stir for 2 hours to form the

-imino ester in situ.[2] -

Reduction: Add NaCNBH₃ slowly, maintaining temperature <10°C. Allow to warm to 25°C and stir for 12 hours. This yields the amino acid methyl ester.

-

Hydrolysis & Decarboxylation: Quench with water. Extract into DCM. Concentrate. Redissolve in 6N HCl and reflux for 4 hours.

-

Note: The decarboxylation of

-amino acids typically requires specific catalytic conditions (e.g., cyclohexenone catalyst) or enzymatic routes.[1] However, for this chemical guide, we proceed to the oxidative decarboxylation route if the target is the amine: -

Alternative (High Yield): Convert the

-keto ester to the Oxime (using Hydroxylamine HCl), then reduce the oxime and the ester moiety simultaneously using LiAlH₄ (or catalytic hydrogenation) to yield the amino-alcohol, which requires further processing.[1] -

Recommended Industrial Route: If strictly using this precursor, perform Oxidative Decarboxylation (using H₂O₂/NaOH) to yield 2,4-difluorophenylacetic acid , then perform a Curtius Rearrangement (DPPA/t-BuOH) followed by deprotection to yield pure 2,4-difluorobenzylamine .[1]

-

Phase 2: Synthesis of the Tricyclic Core (Intermediate B)[1]

Objective: Synthesis of the Dolutegravir Core Acid via MgBr₂ Chelation. Reference: This step is grounded in the optimized MgBr₂-promoted cyclization described in recent process chemistry literature [1].

Protocol:

-

Condensation: React Methyl oxalyl chloride with Ethyl 3-(N,N-dimethylamino)acrylate in DCM (0°C) to form the vinylogous amide.

-

Substitution: Treat the intermediate with Aminoacetaldehyde dimethyl acetal.

-

Cyclization (The Critical Step):

-

Core Formation: React the pyridinone with (R)-3-amino-1-butanol in the presence of Acetic Acid (85°C) to close the third ring (oxazine).[2][1]

-

Hydrolysis: Treat with LiOH in THF/Water to hydrolyze the methyl ester to the free carboxylic acid (Intermediate B).

Phase 3: Final Coupling (The Convergence)

Objective: Coupling Intermediate B and C to form Dolutegravir.[1]

Reagents:

-

Tricyclic Core Acid (Intermediate B)[1] (1.0 eq)[1][3][4][5]

-

2,4-Difluorobenzylamine (Intermediate C) (1.1 eq)[1]

-

HATU (1.2 eq) or Isobutyl Chloroformate (Mixed Anhydride method)[1]

-

DIPEA (2.0 eq)[1]

-

DMF (anhydrous)[1]

Step-by-Step:

-

Activation: Dissolve the Tricyclic Core Acid in DMF (5 volumes). Add DIPEA and cool to 0°C. Add HATU and stir for 30 minutes to form the active ester.

-

Coupling: Add the solution of 2,4-Difluorobenzylamine (from Phase 1) slowly.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by HPLC (Target: <0.5% unreacted acid).

-

Quench: Add water (10 volumes) dropwise. The product (Dolutegravir) will precipitate as a white/off-white solid.[1]

-

Purification: Recrystallize from Ethanol/Water to remove urea byproducts and achieve >99.8% purity.

Critical Process Parameters (CPPs) & Data

| Parameter | Specification | Impact on Quality |

| MgBr₂ Stoichiometry | 1.8 – 2.2 eq | Essential for chelation control.[2][1] <1.8 eq leads to incomplete cyclization; >2.5 eq causes difficult workup. |

| Coupling Temp | 0°C | High temperatures (>40°C) during coupling promote racemization of the chiral center.[1] |

| Water Content (Phase 3) | < 0.1% (KF) | Water competes with the amine for the active ester, reducing yield.[1] |

| Intermediate C Purity | > 99.0% | Isomeric impurities in the difluorobenzyl ring are difficult to purge in the final step. |

Workflow Visualization

Figure 2: Process flow for the convergent synthesis step utilizing the specific precursor.

References

-

Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Source: National Institutes of Health (PMC/Molecules).[1] Context: Describes the optimized synthesis of the pyridinone core (Intermediate 1) using magnesium bromide, a critical step for high-yield production.

-

Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Source: Der Pharma Chemica.[2] Context: Details the synthesis and handling of the chiral amine required for the tricyclic ring closure.

-

Continuous Synthesis of the Pyridone in Route to Dolutegravir. Source: Medicines for All Institute (M4ALL). Context: Provides flow chemistry approaches and yield data for the core synthesis, relevant for scaling up the process.

-

2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applications. Source: BenchChem.[2][6] Context: Validates the properties and standard synthesis routes of the amine side chain, providing a baseline for the precursor conversion described in this guide.

Sources

- 1. NOVEL PROCESS FOR THE PREPARATION OF DOLUTEGRAVIR AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF - Patent 3096763 [data.epo.org]

- 2. 185302-86-7|Methyl 3-(2-fluorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Enzymatic Transamination of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the biocatalytic synthesis of a fluorinated phenylalanine derivative, a high-value chiral intermediate in drug discovery.

Executive Summary

The enzymatic transamination of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (hereafter Substrate 1 ) presents a precision route to Methyl (S)-2-amino-3-(2,4-difluorophenyl)propanoate , a critical non-canonical amino acid motif found in kinase inhibitors and peptidomimetics.

While chemical reductive amination often yields racemic mixtures requiring costly resolution, biocatalytic transamination offers high enantioselectivity (

-

Substrate Recognition: Canonical

-transaminases ( -

Equilibrium Thermodynamics: Transamination is reversible. Achieving high conversion requires robust equilibrium displacement strategies.

This guide details a protocol for identifying competent transaminases (TAs) and optimizing the reaction conditions, specifically addressing the Ester vs. Acid specificity dilemma.

Mechanistic Insight & Strategy

The Ester Dilemma

Most commercial

Strategic Decision Matrix:

-

Strategy A (Direct Transamination): Screen engineered

-TAs or "ester-tolerant" variants (e.g., Arthrobacter or Vibrio homologs) that accept hydrophobic esters. Pros: Single step. Cons: Narrow enzyme availability. -

Strategy B (Hydrolysis-Coupled): In situ hydrolysis of the ester to 3-(2,4-difluorophenyl)-2-oxopropanoic acid (via spontaneous hydrolysis at pH > 8 or added esterase), followed by standard transamination. Pros: Access to vast

-TA libraries. Cons: Requires re-esterification if the ester is the final deliverable.

This protocol focuses on Strategy A (Direct) while providing contingencies for Strategy B .

The Ping-Pong Bi-Bi Mechanism

The reaction proceeds via a Pyridoxal-5'-phosphate (PLP) dependent mechanism.[1][2]

-

Half-Reaction 1: The amine donor (e.g., Isopropylamine) transfers an amino group to PLP, forming Pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct (Acetone).

-

Half-Reaction 2: PMP transfers the amino group to Substrate 1 , releasing the chiral amine product and regenerating PLP.

Figure 1: The Ping-Pong Bi-Bi catalytic cycle. Efficient removal of the Byproduct (Acetone) is crucial to drive the reaction forward.

Experimental Protocol

Phase 1: Enzyme Screening (High-Throughput)

Objective: Identify TAs that accept the bulky, electron-deficient 2,4-difluorophenyl motif and the methyl ester.

Materials:

-

Enzyme Panel: Kit containing

-TAs (e.g., ATA-113, ATA-117 homologs) and broad-range -

Cofactor: PLP (1 mM stock).

-

Donor: Isopropylamine (IPA) usually 1M, pH 7.5.

-

Substrate: Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (200 mM in DMSO).

Workflow:

-

Plate Setup: In a 96-well deep-well plate, dispense:

-

2 mg Enzyme lyophilizate.

-

450 µL Buffer (100 mM Potassium Phosphate, pH 7.5, 1 mM PLP).

-

20 µL Isopropylamine (1 M stock, final ~40 mM).

-

10 µL Substrate 1 (200 mM DMSO stock, final 4 mM).

-

-

Incubation: Seal and shake at 30°C, 600 rpm for 24 hours.

-

Quench: Add 500 µL Acetonitrile (MeCN) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via HPLC (see Section 4).

Success Criteria: >5% conversion in screening indicates a "hit" worthy of optimization.

Phase 2: Reaction Optimization (The "Scale-Up" Prep)

Once a hit is identified, optimize for conversion and stability.

Key Parameter: Amine Donor & Equilibrium Displacement For this substrate, Isopropylamine (IPA) is the preferred donor because the byproduct (acetone) is volatile and easily removed, driving equilibrium. However, IPA can be inhibitory.

| Parameter | Starting Condition | Optimization Range | Rationale |

| pH | 7.5 | 7.0 – 8.5 | Esters hydrolyze at high pH; Enzymes denature at low pH. |

| Temp | 30°C | 25°C – 45°C | Higher T improves rate but risks enzyme stability & ester hydrolysis. |

| Cosolvent | 5% DMSO | 5% – 20% DMSO/MeOH | The difluorophenyl ring is hydrophobic; cosolvent aids solubility. |

| Donor | 1M IPA | 0.5M – 2M IPA | Excess donor drives equilibrium but may deactivate enzyme. |

Protocol for 10 mL Optimization Batch:

-

Buffer Prep: Prepare 10 mL of 100 mM Triethanolamine (TEA) buffer, pH 7.5, containing 1 mM PLP.

-

Substrate Addition: Dissolve 50 mg Substrate 1 in 0.5 mL DMSO. Add slowly to buffer.

-

Enzyme Addition: Add 50 mg of selected Transaminase (crude powder).

-

Donor Addition: Add Isopropylamine hydrochloride to final conc. of 1 M.

-

Reaction: Stir gently at 30°C.

-

Critical Step: Leave the reaction vessel open or sweep with

to evaporate acetone (byproduct), shifting equilibrium to the right.

-

-

Monitoring: Sample at 0, 2, 6, and 24 hours.

Analytical Methods

HPLC Method (Achiral - Conversion)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

-

Gradient: 10% B to 90% B over 10 min.

-

Detection: UV at 210 nm (amide/ester) and 254 nm (phenyl ring).

-

Retention: The Amino Ester product will elute earlier than the hydrophobic Keto Ester substrate.

Chiral HPLC (Enantiomeric Excess)

-

Column: Chiralpak IA or IC (Daicel).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow: 1.0 mL/min.

-

Note: If the amine product is not UV-distinct, derivatization with FDAA (Marfey's reagent) may be required.

Troubleshooting & Critical Controls

Issue: Low Conversion (< 10%)

-

Cause 1: Product Inhibition. The fluorinated amine product might bind tightly to the enzyme.

-

Fix: Use a biphasic system (add 20% MTBE) to extract the product in situ.

-

-

Cause 2: Ester Hydrolysis. The substrate is converting to the keto acid (check HPLC for a new polar peak).

-

Fix: If the acid is forming, the enzyme might not accept the acid form, or the pH is too high. Lower pH to 7.0. Alternatively, accept the acid pathway: allow hydrolysis, transaminate the acid, and chemically methylate later (

).

-

Issue: Low Enantioselectivity (

-

Cause: Spontaneous imine formation or background chemical transamination (rare at pH 7).

-

Fix: Screen stricter (S)-selective TAs. Lower temperature to 20°C to increase stereocontrol.

Process Logic Diagram

Figure 2: Decision tree for process development. Route B is the industry standard fallback if direct ester transamination proves difficult.

References

-

Biomimetic Transamin

-Keto Esters: Shi, L., et al. (2012). "An Efficient Asymmetric Biomimetic Transamination of -

Transaminase Specificity & Engineering: Buß, O., et al. (2018).[4] "

-Phenylalanine Ester Synthesis from Stable -

Synthesis of Fluorinated Phenylalanines: Volochnyuk, D. M., et al. (2020).[5] "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry.

-

Enzymatic Synthesis of Chiral Amines (Review): Guo, F., & Berglund, P. (2017). "Transaminase Biocatalysis: Optimization and Application." Green Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 5. mdpi.com [mdpi.com]

Asymmetric hydrogenation of alpha-keto esters for chiral amine synthesis

Application Note: Asymmetric Reductive Amination of -Keto Esters

Doc ID: AN-ARA-2026-03 | Version: 2.1

Keywords: Chiral Amines,

Executive Summary

The synthesis of chiral

Asymmetric Reductive Amination (ARA) offers a more direct approach: converting

Mechanistic Principles & Catalyst Selection

The Chemoselectivity Challenge

Success in ARA depends on the rate of imine formation (

-

Path A (Desired): Keto Ester + Amine

Imine -

Path B (Parasitic): Keto Ester

Chiral Alcohol (

To favor Path A, the reaction equilibrium must be shifted toward the imine before hydrogenation occurs, or the catalyst must be electronically tuned to prefer

Catalytic Cycle Visualization

The following diagram illustrates the competitive pathways and the catalytic cycle for a typical Ruthenium or Iridium-diphosphine system.

Figure 1: Mechanistic pathway highlighting the critical branch point between amine synthesis (Path A) and alcohol formation (Path B).

Catalyst & Ligand Selection Matrix

The choice of metal center dictates the mechanism (Inner-sphere vs. Outer-sphere).

| Metal Center | Preferred Ligand Class | Mechanism Type | Best For | Key Reference |

| Ruthenium (II) | Atropoisomeric Diphosphines (e.g., BINAP , SegPhos ) | Inner-sphere (Coordination of imine) | ||

| Iridium (III) | f-Binaphane , Phosphinooxazolines | Outer-sphere (Ionic mechanism often) | Acyclic imines; Difficult aliphatic | |

| Rhodium (I) | Deguphos , DuPhos | Inner-sphere | Pre-formed enamides (if ARA fails). |

Experimental Protocols

Protocol A: Direct Asymmetric Reductive Amination (One-Pot)

Best for: Rapid screening and substrates with sterically accessible ketones.

Reagents:

-

Substrate: Ethyl pyruvate derivative (1.0 equiv).

-

Amine Source: Ammonium Acetate (

) (3.0 - 5.0 equiv) or Benzylamine (1.2 equiv). -

Catalyst:

+ (S)-BINAP (1 mol%). -

Solvent: Methanol (MeOH) or Trifluoroethanol (TFE).

-

Additive: Molecular Sieves (4Å) or

(if using benzylamine).

Procedure:

-

Catalyst Pre-formation: In a glovebox, mix

(0.5 mol%) and (S)-BINAP (1.1 mol%) in degassed MeOH. Stir at 50°C for 30 mins to form the active Ru-BINAP species. -

Substrate Loading: Transfer the catalyst solution to a high-pressure autoclave glass liner. Add the

-keto ester (1.0 mmol) and -

Purging: Seal the autoclave. Purge with

(3x) and then -

Reaction: Pressurize to 30–50 bar

. Heat to 50–60°C . Stir vigorously (1000 rpm) for 12–24 hours.-

Note: High pressure is crucial to increase the concentration of dissolved

, but temperature must be controlled to prevent racemization of the product.

-

-

Work-up: Vent carefully. Filter through a celite pad to remove catalyst/salts. Concentrate the filtrate.

-

Purification: Acid-base extraction is preferred. Dissolve residue in 1N HCl (aq), wash with ether (removes non-basic impurities/hydroxy esters), basify aqueous layer with

, and extract with DCM.

Protocol B: Stepwise via Pre-formed Imino Ester

Best for: Substrates prone to alcohol formation or those requiring very high enantioselectivity (>95% ee).

Rationale: By pre-forming the imine, you eliminate the "Path B" competition entirely.

Procedure:

-

Condensation: Mix

-keto ester (1 equiv) and p-methoxyphenylamine (PMP-amine, 1.1 equiv) in Toluene with activated 4Å Molecular Sieves. Stir at reflux or 80°C until conversion is >98% (monitor by NMR). -

Isolation (Optional but recommended): Filter sieves and concentrate.

-

Hydrogenation: Dissolve the crude

-imino ester in DCM. Add Iridium catalyst (e.g., [Ir(COD)Cl]2 / chiral phosphine-oxazoline) (1 mol%). -

Conditions: Pressurize to 50 bar

. Stir at RT for 12 hours. -

Deprotection: The PMP group is oxidative removed (CAN or PIDA) to yield the free amino ester.

Troubleshooting & Optimization Logic

Use the following logic flow to diagnose low yield or low enantiomeric excess (ee).

Figure 2: Troubleshooting decision tree for optimizing ARA reactions.

Critical Optimization Tips

-

Solvent Effect: Trifluoroethanol (TFE) is often a "magic solvent" for imine hydrogenation. Its hydrogen-bond donating ability activates the imine C=N bond without coordinating strongly to the metal.

-

Additives: The addition of Iodine (

) or Tetrabutylammonium Iodide (TBAI) has been shown to stabilize Iridium catalytic species and prevent deactivation (dimerization). -

Safety:

-imino esters are hydrolytically unstable. Avoid water in Protocol B.

References

-

Bunlaksananusorn, T., et al. (2005).[1] "Ruthenium-Catalyzed Asymmetric Reductive Amination of

-Keto Esters." Journal of Organic Chemistry. -

Zhang, X., et al. (2001).[1][3] "Iridium-Catalyzed Asymmetric Hydrogenation of Acyclic Imines." Angewandte Chemie International Edition.

-

Kuwata, S., et al. (2024).[4] "Asymmetric Reductive Amination of

-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts." Organic Letters. -

Tararov, V. I., & Börner, A. (2013). "Asymmetric Reductive Amination." University of Liverpool / Synlett Reviews.

-

Polishchuk, I., et al. (2020).[5] "Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones." Chemistry - A European Journal.

Sources

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 4. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [repository.kaust.edu.sa]

Technical Guide: Heterocycle Synthesis using Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

This technical guide details the application of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (MDOP) as a versatile building block for heterocyclic synthesis.[1] This

Introduction: The Electrophilic Landscape

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is a bifunctional electrophile. Its reactivity is defined by the

-

C-2 (Ketone): The primary site for nucleophilic attack (hard electrophile). Highly activated due to the electron-withdrawing ester group.[1]

-

C-1 (Ester): The secondary site for cyclization (acyl substitution).

-

C-3 (Benzylic Methylene): Provides structural rigidity and the lipophilic 2,4-difluorophenyl motif, essential for hydrophobic pocket binding in enzymes (e.g., CYP51, kinases).

Strategic Utility

This molecule is utilized to synthesize three major heterocycle classes via condensation reactions:[1]

-

Quinoxalinones: Via condensation with 1,2-diamines.[2]

-

Pyrazoles: Via condensation with hydrazines.

-

Pyrimidines/Triazines: Via condensation with amidines or thiosemicarbazides.

Visualizing the Synthetic Pathways

The following diagram maps the divergent synthesis pathways from the core scaffold.

Figure 1: Divergent synthetic pathways from the MDOP scaffold. The

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(2,4-Difluorobenzyl)quinoxalin-2(1H)-one

Application: Synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) where the quinoxalinone serves as the hinge-binding motif.

Mechanism: The reaction proceeds via an initial Schiff base formation at the more reactive C-2 ketone, followed by intramolecular cyclization at the ester carbonyl.

Materials:

-

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (1.0 eq)[1]

-

o-Phenylenediamine (1.1 eq)

-

Ethanol (Absolute, 10 V)

-

Acetic Acid (catalytic, 0.1 eq)